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Compound of Interest

Compound Name: 1,4-bUtanedithiol-d8

Cat. No.: B12401800

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and
potential synthesis of deuterated 1,4-butanedithiol. Given the limited direct experimental data
on its deuterated forms, this document leverages data from the non-deuterated parent
compound, 1,4-butanedithiol, and outlines logical approaches to its isotopic labeling.

Chemical Structure and Properties

1,4-Butanedithiol is an organosulfur compound with two thiol (-SH) functional groups at either
end of a four-carbon chain.[1][2] Deuteration involves the substitution of one or more hydrogen
atoms with its heavier isotope, deuterium (D). The most common deuterated forms would be
either partially deuterated, for instance at the functional thiol groups (1,4-butanedithiol-d2), or
fully deuterated, where all hydrogen atoms are replaced (1,4-butanedithiol-d10).

The chemical structure of the non-deuterated and two possible deuterated isotopologues are
depicted below.
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Figure 1. Chemical Structure of 1,4-Butanedithiol
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Figure 2. Structure of 1,4-Butanedithiol-d2
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Figure 2. Structure of 1,4-Butanedithiol-d2
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Figure 3. Structure of 1,4-Butanedithiol-d10
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Figure 3. Structure of 1,4-Butanedithiol-d10

Quantitative Data

The following table summarizes the key physicochemical properties of non-deuterated 1,4-
butanedithiol. The molecular weight would increase with deuteration.
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Property Value

Molecular Formula CaH10S2[1][3]

Molecular Weight 122.25 g/mol

Appearance Colorless to pale yellow liquid[2]
Boiling Point 195.5 °C[1]

Melting Point -53.9 °C[1]

Density 1.042 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.529[4]

CAS Number 1191-08-8[3][4]

Experimental Protocols: Synthesis of Deuterated
1,4-Butanedithiol

While specific protocols for the synthesis of deuterated 1,4-butanedithiol are not readily
available in the literature, a common method for preparing the non-deuterated compound
involves the reaction of 1,4-dibromobutane with a sulfur source like thiourea, followed by
hydrolysis.[2] This general approach can be adapted for the synthesis of its deuterated
analogues by utilizing a deuterated starting material.

Proposed Synthesis of 1,4-Butanedithiol-d8

This protocol outlines a hypothetical synthesis of 1,4-butanedithiol-d8, starting from
commercially available 1,4-dibromobutane-d8.

Materials:
e 1,4-dibromobutane-d8
e Thiourea

e Sodium hydroxide
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Ethanol

Hydrochloric acid

Diethyl ether

Anhydrous magnesium sulfate

Procedure:

Thiouronium Salt Formation: A solution of 1,4-dibromobutane-d8 in ethanol is reacted with
two equivalents of thiourea under reflux. This reaction forms the corresponding bis-
thiouronium salt.

Hydrolysis: The resulting salt is then hydrolyzed by heating with an aqueous solution of
sodium hydroxide. This step cleaves the thiouronium salt to yield the dithiolate.

Acidification: The reaction mixture is cooled and then acidified with hydrochloric acid to
protonate the dithiolate, forming the neutral 1,4-butanedithiol-d8.

Extraction and Purification: The product is extracted from the aqueous solution using diethyl
ether. The organic layer is then washed, dried over anhydrous magnesium sulfate, and the
solvent is removed under reduced pressure to yield the crude product. Further purification
can be achieved by distillation.

The following diagram illustrates the proposed synthetic workflow.
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Figure 4. Proposed Synthesis Workflow

Applications in Research and Drug Development

Deuterated compounds are valuable tools in various scientific disciplines. In drug development,
isotopic labeling can be used to:
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e Trace Metabolic Pathways: By replacing hydrogen with deuterium, the metabolic fate of a
drug candidate can be followed using techniques like mass spectrometry.

» Alter Metabolic Profiles: The carbon-deuterium bond is stronger than the carbon-hydrogen
bond. This "kinetic isotope effect” can slow down metabolic processes that involve the
cleavage of this bond, potentially improving the pharmacokinetic profile of a drug.

o Enhance Analytical Sensitivity: Deuterated internal standards are widely used in quantitative
mass spectrometry-based assays to improve accuracy and precision.

The logical relationship for the utility of deuterated compounds in research is depicted below.
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Figure 5. Utility of Deuterated Compounds

In conclusion, while direct experimental data on deuterated 1,4-butanedithiol is scarce, its
synthesis is feasible through established chemical routes using deuterated starting materials.
The resulting isotopically labeled compound would be a valuable asset for researchers in the
fields of drug metabolism, pharmacokinetics, and analytical chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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